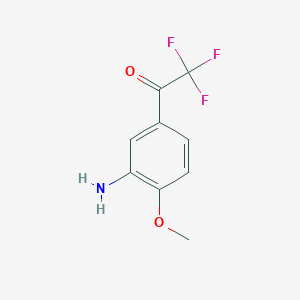

1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one

Description

1-(3-Amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a trifluoromethyl ketone derivative featuring a 3-amino-4-methoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its role as a potent tubulin polymerization inhibitor, with an IC50 value of 1.3 μM, comparable to established anticancer agents like combretastatin A-1 (CA-1) . The amino and methoxy groups on the phenyl ring are critical for its bioactivity, facilitating hydrogen bonding and electronic interactions with biological targets.

Properties

IUPAC Name |

1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(4-6(7)13)8(14)9(10,11)12/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLLSBIVUBXKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393608 | |

| Record name | ST50998194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709637-13-8 | |

| Record name | ST50998194 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-amino-4-methoxybenzaldehyde with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one as an anticancer agent. Its structure allows for interaction with biological targets associated with cancer proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The trifluoroethyl group enhances its lipophilicity, which may contribute to its effectiveness against microbial membranes .

Materials Science

Fluorinated Polymers

In materials science, 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one serves as a building block for synthesizing fluorinated polymers. These polymers are known for their chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can enhance properties such as hydrophobicity and mechanical strength .

Nanocomposites

This compound is also explored in the fabrication of nanocomposites. Its ability to form stable interactions with nanoparticles can lead to improved material properties in applications ranging from electronics to coatings. Studies have shown that incorporating this compound into nanocomposites results in enhanced electrical conductivity and thermal stability .

Analytical Chemistry

Fluorescent Probes

In analytical chemistry, 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one is utilized as a fluorescent probe for detecting specific biomolecules. Its unique structure allows for selective binding to target molecules, enabling sensitive detection methods in biochemical assays. This application is crucial for developing diagnostic tools in clinical settings .

Chromatographic Techniques

The compound can also be employed in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical properties facilitate the separation and analysis of complex mixtures in pharmaceutical formulations and environmental samples .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives based on 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one. The results indicated that certain derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Nanocomposite Development

Research conducted at a leading materials science institute explored the incorporation of this compound into polymer-based nanocomposites. The findings revealed enhanced mechanical properties and thermal stability compared to traditional polymers, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Structural and Electronic Comparisons

Substituent Effects

- Amino vs. Halogen Groups: 1-(3-Chloro-4-methylphenyl)-TFK (): The chloro and methyl substituents result in a lower molecular weight (223.62 g/mol) and reduced polarity compared to the amino-methoxy analog. Chlorine’s electronegativity may enhance hydrophobic interactions but lacks hydrogen-bonding capability . 1-(2-Bromophenyl)-TFK (): Bromine’s bulkiness and polarizability contribute to distinct reactivity (e.g., Suzuki coupling), but its lack of hydrogen-bonding groups limits biological targeting .

Trifluoromethyl vs. Methoxy :

Heterocyclic Core Variations

Biological Activity

1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one, also known by its chemical formula CHFNO, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 219.16 g/mol

- CAS Number : 709637-13-8

- Chemical Structure : The compound features a trifluoroethanone moiety along with an amino and methoxy substituent on the aromatic ring, which may influence its biological interactions and solubility.

Biological Activity Overview

Research into the biological activity of 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one has revealed several important properties:

Antimicrobial Activity

Studies have indicated that derivatives of compounds containing the trifluoroethanone structure exhibit antimicrobial properties. The presence of the amino and methoxy groups may enhance these effects by increasing solubility and bioavailability.

Anticancer Potential

Preliminary findings suggest that this compound may possess anticancer activity. A study demonstrated that related compounds inhibited cancer cell proliferation through apoptosis induction. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. For instance, it has shown promise as a potential inhibitor of cholinesterases, which are critical in neurotransmission and could be targeted for neurodegenerative diseases.

Case Studies and Research Findings

The biological activity of 1-(3-amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one can be attributed to several mechanisms:

- Interaction with Biological Targets : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

- Modulation of Signaling Pathways : Evidence suggests that this compound can alter key signaling pathways involved in cell survival and apoptosis.

- Inhibition of Key Enzymes : By inhibiting enzymes like cholinesterases, the compound may modulate neurotransmitter levels, impacting cognitive functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.